JJC8-091

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

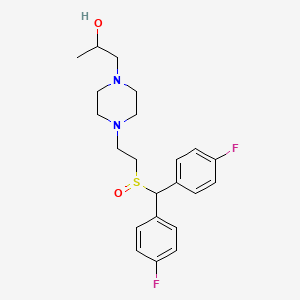

Molecular Formula |

C22H28F2N2O2S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol |

InChI |

InChI=1S/C22H28F2N2O2S/c1-17(27)16-26-12-10-25(11-13-26)14-15-29(28)22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3 |

InChI Key |

PHGOEMMHIGVMIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCN(CC1)CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Atypical Dopamine Reuptake Inhibitor JJC8-091: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JJC8-091 is a novel, atypical dopamine reuptake inhibitor (DRI) derived from modafinil, which shows significant promise as a potential pharmacotherapy for psychostimulant use disorder.[1] Unlike typical DRIs such as cocaine, this compound exhibits a unique mechanism of action at the dopamine transporter (DAT) that results in a blunted increase in extracellular dopamine and a lack of reinforcing effects, while still being effective at blocking the abuse-related effects of cocaine.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions with DAT, its effects on dopamine dynamics, and its behavioral pharmacology. Detailed experimental protocols for key assays and a summary of quantitative data are also presented.

Molecular Mechanism of Action: An Atypical Interaction with the Dopamine Transporter

The core of this compound's atypical profile lies in its distinct binding mode to the dopamine transporter (DAT). Computational modeling and experimental evidence suggest that this compound preferentially binds to and stabilizes an occluded or inward-facing conformation of DAT.[2][3] This is in stark contrast to cocaine and cocaine-like DRIs (e.g., JJC8-088), which bind to the outward-facing conformation of the transporter.[2] This differential binding is thought to be the primary determinant of their divergent behavioral effects.

By stabilizing a more occluded state, this compound is believed to prevent the conformational changes necessary for cocaine to bind and elicit its powerful reinforcing effects.[2] This unique interaction allows this compound to act as an effective cocaine antagonist without producing cocaine-like subjective effects.

References

- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dopamine Transporter Binding Affinity of JJC8-091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of JJC8-091, an atypical dopamine reuptake inhibitor (DRI). This compound, a derivative of modafinil, is under investigation as a potential therapeutic for psychostimulant use disorder.[1] Its unique interaction with the dopamine transporter (DAT), distinct from that of typical stimulants like cocaine, underscores its therapeutic potential and makes it a subject of significant interest in neuropharmacology and drug development.

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter (DAT) and other key monoamine transporters and receptors has been characterized in multiple studies. It is important to note the variability in reported affinity values, which may be attributed to different experimental conditions and biological preparations (e.g., rodent versus primate tissue). The following tables summarize the available quantitative data to facilitate comparison.

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

| Transporter | Ki (nM) | Species/Tissue | Notes | Reference |

| Dopamine Transporter (DAT) | 16.7 | Not Specified | [1] | |

| Dopamine Transporter (DAT) | 230 - 289 | Not Specified | [1][2] | |

| Dopamine Transporter (DAT) | 2730 ± 1270 | Non-human Primate (Striatum) | Compared to JJC8-088 (14.4 ± 9 nM) in the same study.[3][4][5] | [3][4][5] |

| Serotonin Transporter (SERT) | 1,770 | Not Specified | 106-fold lower affinity than for DAT in the same study. | [1] |

| Serotonin Transporter (SERT) | 97,800 | Not Specified | [2] | |

| Norepinephrine Transporter (NET) | 17,800 | Not Specified | 1,066-fold lower affinity than for DAT in the same study. | [1] |

Table 2: this compound Binding Affinity (Ki) for Other Receptors

| Receptor | Ki (nM) | Notes | Reference |

| Sigma σ1 Receptor | 454 - 1,010 | 2.0–3.5-fold lower affinity than for DAT. | [1] |

| Dopamine D2 Receptor | 298 | High affinity. | [1] |

| Dopamine D3 Receptor | 480 | High affinity. | [1] |

| Dopamine D4 Receptor | 3,820 | Lower affinity. | [1] |

Experimental Protocols

The binding affinity of this compound for the dopamine transporter is primarily determined using radioligand binding assays. The following is a generalized protocol based on cited methodologies for the displacement of [³H]WIN 35,428, a cocaine analog that binds to DAT.

Radioligand Binding Assay for DAT Affinity

This protocol is adapted from studies conducted on non-human primate and rodent brain tissue.[3][5]

1. Tissue Preparation:

- Brain tissue, specifically the striatum (caudate nucleus), is dissected from the chosen species (e.g., rhesus monkey or rat).[3][5]

- The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).

- The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. This process is repeated to ensure the removal of endogenous substances.

2. Binding Assay:

- The membrane preparation is incubated with a fixed concentration of the radioligand [³H]WIN 35,428.

- Varying concentrations of the competing ligand, this compound, are added to the incubation mixture to generate a competition curve.

- Total Binding: Determined in the absence of a competing ligand.

- Non-specific Binding: Determined in the presence of a high concentration of a known DAT inhibitor, such as cocaine (e.g., 1 µM), to saturate the specific binding sites.

- The incubation is typically carried out at 4°C for 1-2 hours to reach equilibrium.[4]

3. Separation and Quantification:

- The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

- The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.

4. Data Analysis:

- Specific binding is calculated by subtracting the non-specific binding from the total binding.

- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

- The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Mechanism of Action and Conformational Effects

This compound is classified as an "atypical" dopamine reuptake inhibitor. This distinction is based on its unique interaction with the dopamine transporter, which differs significantly from "typical" inhibitors like cocaine.

-

Typical Inhibitors (e.g., Cocaine): These ligands bind to and stabilize the dopamine transporter in an outward-facing conformation .[6] This traps the transporter in a state that is open to the synaptic cleft, effectively blocking dopamine reuptake.

-

Atypical Inhibitors (e.g., this compound): this compound preferentially binds to or induces a more occluded or inward-facing conformation of the dopamine transporter.[6][7] This distinct binding mode is thought to underlie its different behavioral profile, which includes a lower potential for abuse compared to cocaine.[7] Molecular dynamics simulations suggest that the sulfoxide group in this compound plays a crucial role in promoting this inward-facing state.[1]

The diagrams below illustrate the experimental workflow for determining binding affinity and the differential effects of typical and atypical inhibitors on DAT conformation.

References

- 1. mdpi.com [mdpi.com]

- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]WIN 35,428 Binding Assay [bio-protocol.org]

- 4. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Monoamine Transporter Selectivity of JJC8-091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JJC8-091, an atypical dopamine reuptake inhibitor (DRI), for the dopamine transporter (DAT) versus the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document outlines the quantitative binding affinities, detailed experimental methodologies for these determinations, and the unique signaling pathway implications of this compound's interaction with DAT.

Quantitative Selectivity Profile

This compound exhibits a pronounced selectivity for the dopamine transporter over both the serotonin and norepinephrine transporters. The binding affinities, represented by the inhibition constant (Kᵢ), quantify this preference. A lower Kᵢ value indicates a higher binding affinity.

| Transporter | Kᵢ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) | Reference |

| Dopamine Transporter (DAT) | 16.7 | - | - | [1] |

| Serotonin Transporter (SERT) | 1,770 | 106-fold | - | [1] |

| Norepinephrine Transporter (NET) | 17,800 | - | 1,066-fold | [1] |

Note: In other studies, the Kᵢ of this compound for DAT has been reported to be in the range of 230 to 289 nM.[1] In nonhuman primate striatum, a lower affinity for DAT was observed (Kᵢ = 2730 ± 1270 nM).[2][3][4]

Experimental Protocols

The binding affinity of this compound for the dopamine transporter is determined through radioligand binding assays. The following is a representative protocol for determining DAT binding in nonhuman primate striatal membranes.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from studies determining the affinity of compounds at the DAT in nonhuman primate (NHP) striatum.[2][5]

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT by measuring its ability to displace the selective DAT radioligand [³H]WIN 35,428 from striatal membrane preparations.

Materials:

-

Frozen NHP caudate nucleus tissue

-

Ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4)

-

[³H]WIN 35,428 (specific activity ~84 Ci/mmol)

-

GBR 12909 (for determining non-specific binding)

-

This compound (or other test compounds) at various concentrations

-

Brinkman Polytron homogenizer

-

High-speed refrigerated centrifuge

-

Assay tubes

-

Scintillation counter and vials

Procedure:

-

Membrane Preparation:

-

Dissect frozen NHP caudates on ice.

-

Homogenize the tissue in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer using a Brinkman Polytron (e.g., setting 6 for 20 seconds).

-

Centrifuge the homogenate at 20,000 RPM for 10 minutes at 4°C.

-

Discard the supernatant, resuspend the resulting pellet in fresh buffer, and centrifuge again under the same conditions.

-

Resuspend the final pellet in buffer to a concentration of 10 mg/mL (original wet weight).

-

-

Binding Assay:

-

Set up assay tubes containing 0.5 mL of sucrose phosphate buffer.

-

Add [³H]WIN 35,428 to a final concentration of 0.5 nM.

-

Add various concentrations of the inhibitor (this compound) to create a displacement curve (typically seven concentrations).

-

For determining non-specific binding, add 2 µM GBR 12909 to a separate set of tubes.

-

Initiate the binding reaction by adding 1.0 mg of the prepared tissue membrane suspension to each tube.

-

Incubate the tubes for 120 minutes at 25°C.

-

-

Data Analysis:

-

Terminate the incubation by rapid filtration through glass fiber filters (not detailed in the provided abstract but a standard step).

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Generate displacement curves by plotting the percentage of specific binding versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ (the concentration of inhibitor that displaces 50% of the specific binding) from the displacement curves using non-linear regression analysis.

-

Convert the IC₅₀ values to binding affinity (Kᵢ) values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter (for [³H]WIN 35,428, a Kᴅ of 5.5 nM is used).[5]

-

The final Kᵢ values are typically an average of at least three independent experiments.[5]

-

Signaling Pathways and Mechanism of Action

This compound is classified as an "atypical" dopamine reuptake inhibitor due to its unique interaction with the dopamine transporter, which differs significantly from "typical" inhibitors like cocaine. This distinction is rooted in the conformational state that the ligand stabilizes upon binding to the transporter.

Computational models and experimental data suggest that typical DAT inhibitors, such as cocaine, bind to and stabilize an outward-facing conformation of the transporter.[6] This leads to a rapid and pronounced increase in synaptic dopamine levels, which is associated with the reinforcing and abuse potential of these drugs.

In contrast, this compound is predicted to favor a more occluded or inward-facing conformation of DAT.[2][6] This mode of binding results in a more gradual and blunted increase in extracellular dopamine in key brain regions like the nucleus accumbens.[1] This altered neurochemical profile is thought to underlie the observed lack of cocaine-like behavioral effects and lower abuse liability of this compound.[1][6]

Caption: Conformational effects of typical vs. atypical DAT inhibitors.

The workflow for assessing the binding affinity of this compound at monoamine transporters follows a standardized path from tissue preparation to data analysis.

Caption: Workflow for radioligand binding affinity determination.

The high selectivity of this compound for the dopamine transporter is a key feature of its pharmacological profile.

Caption: this compound demonstrates high selectivity for DAT over SERT and NET.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vivo Profile of JJC8-091: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of JJC8-091, an atypical dopamine reuptake inhibitor derived from modafinil. This compound is a compound of interest for its potential therapeutic applications, and understanding its behavior within a biological system is paramount for further development. This document summarizes key quantitative data, details experimental methodologies from published studies, and visualizes the compound's mechanism of action and experimental workflows.

Pharmacokinetics of this compound in Rhesus Monkeys

This compound has been evaluated in preclinical models to determine its pharmacokinetic profile. A key study in cocaine-experienced male rhesus monkeys provides the most detailed in vivo data currently available.[1] Following intravenous administration, this compound demonstrated favorable plasma pharmacokinetics for behavioral assessments.[1]

Quantitative Pharmacokinetic Parameters

The primary pharmacokinetic parameter identified for this compound is its plasma half-life. The peak plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve or AUC) were calculated in the source study, but the specific values have not been reported in the available literature.[1]

| Parameter | Value | Species | Dose | Route of Administration | Reference |

| Half-life (t½) | 3.5 hours | Rhesus Monkey | 1.9 mg/kg | Intravenous (i.v.) | [1] |

| Cmax | Not Reported | Rhesus Monkey | 1.9 mg/kg | i.v. | [1] |

| AUC | Not Reported | Rhesus Monkey | 1.9 mg/kg | i.v. | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of this compound.

Animal Model and Dosing

The in vivo pharmacokinetic profile of this compound was determined in three cocaine-experienced male rhesus monkeys.[1] The compound was administered as a single intravenous dose of 1.9 mg/kg.[1]

Sample Collection and Analysis

Blood samples were collected at multiple time points post-administration to characterize the plasma concentration-time profile of this compound. The analysis of plasma samples was conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]

The following diagram illustrates the workflow for the pharmacokinetic analysis of this compound in rhesus monkeys.

In Vivo Microdialysis

In studies assessing the neurochemical effects of this compound in rats, in vivo microdialysis was employed to measure extracellular dopamine levels in the nucleus accumbens shell.[2] This technique allows for the continuous sampling of neurotransmitters in specific brain regions of freely moving animals.

Metabolism of this compound

As of the latest available data, specific in vivo metabolism studies for this compound have not been published. However, this compound is a structural analog of modafinil, and its metabolic fate is predicted to follow similar pathways. Modafinil is primarily metabolized in the liver, with the main routes being amide hydrolysis and oxidation by cytochrome P450 enzymes, particularly CYP3A4. The major metabolites of modafinil are modafinil acid and modafinil sulfone, which are pharmacologically inactive.

Based on the structure of this compound and the known metabolism of modafinil, a putative metabolic pathway is proposed below. It is important to note that this is a predicted pathway and requires experimental verification.

The following diagram illustrates the proposed metabolic pathway of this compound.

Mechanism of Action: Dopamine Transporter Inhibition

This compound functions as an atypical dopamine reuptake inhibitor.[3] It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

The diagram below illustrates the mechanism of action of this compound at the dopaminergic synapse.

Conclusion

This compound exhibits a plasma half-life of 3.5 hours in rhesus monkeys, suggesting it is suitable for further preclinical behavioral studies.[1] While detailed quantitative pharmacokinetic parameters such as Cmax and AUC are not yet publicly available, the established experimental protocols provide a solid foundation for future investigations. The metabolism of this compound is predicted to be similar to that of its parent compound, modafinil, involving hepatic oxidation and hydrolysis, though this requires experimental confirmation. Its mechanism as a dopamine transporter inhibitor is well-characterized. Further studies are warranted to fully elucidate the complete pharmacokinetic and metabolic profile of this compound to support its ongoing development as a potential therapeutic agent.

References

- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

The Modafinil Analog JJC8-091: An Atypical Dopamine Transporter Inhibitor for Addiction Research

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the core scientific principles and experimental data surrounding JJC8-091, a novel modafinil analog with significant potential in the field of addiction research. As an atypical dopamine transporter (DAT) inhibitor, this compound presents a unique pharmacological profile that distinguishes it from traditional psychostimulants like cocaine, making it a compelling candidate for the development of therapeutics for substance use disorders. This document provides a comprehensive overview of its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols to facilitate further research and development.

Introduction: The Promise of Atypical Dopamine Transporter Inhibition

Modafinil, a wakefulness-promoting agent, has been explored as a potential treatment for psychostimulant use disorder due to its interaction with the dopamine transporter (DAT).[1] However, its relatively low affinity for DAT has prompted the development of novel analogs with improved potency and selectivity.[2] this compound emerged from these efforts as a lead compound, demonstrating a distinct "atypical" mechanism of DAT inhibition.[3][4]

Unlike "typical" DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine and reinforcing effects, this compound is hypothesized to stabilize an inward-facing or occluded conformation of the DAT.[3][5][6] This action is thought to result in a more gradual and modest increase in extracellular dopamine, thereby reducing the abuse potential while still mitigating the neurochemical deficits associated with addiction.[1][4] Preclinical studies have shown that this compound can reduce cocaine and methamphetamine self-administration and prevent the reinstatement of drug-seeking behavior in animal models, without demonstrating reinforcing properties itself.[1][3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and relevant comparators from preclinical studies.

Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)

| Compound | DAT (Rat) | DAT (NHP) | SERT (Rat) | NET (Rat) | D2 Receptor (Rat) | D3 Receptor (Rat) | σ1 Receptor (Rat) |

| This compound | 230 - 289[4] | 2730 ± 1270[8][9] | 1,770[4] | 17,800[4] | 298[4] | 480[4] | 454 - 1,010[4] |

| JJC8-088 | 2.53 | 14.4 ± 9[9] | - | - | - | - | - |

| Modafinil | 2,600 - 8,160[4] | - | - | - | - | - | - |

| Cocaine | 72[10] | - | - | - | - | - | - |

NHP: Non-Human Primate

Table 2: Pharmacokinetic Properties

| Compound | Species | Dose & Route | Half-life (t½) |

| This compound | Rhesus Monkey | 1.9 mg/kg, i.v. | 3.5 hours[8][9] |

| JJC8-088 | Rhesus Monkey | 0.7 mg/kg, i.v. | 1.1 hours[8][9] |

Table 3: Effects on Cocaine and Methamphetamine Self-Administration in Rats

| Compound | Psychostimulant | Effect |

| This compound | Cocaine | Reduced self-administration and cocaine-primed reinstatement.[1] |

| This compound | Methamphetamine | Dose-dependently decreased self-administration in both short and long access models. |

| JJC8-088 | Cocaine | Reduced self-administration but was self-administered when substituted for cocaine. |

| JJC8-088 | Methamphetamine | Did not significantly reduce self-administration.[7] |

Molecular Mechanism and Signaling Pathways

The differential effects of this compound and typical DAT inhibitors like cocaine stem from their distinct interactions with the dopamine transporter. Computational modeling and experimental evidence suggest that these compounds stabilize different conformational states of the DAT, leading to divergent downstream effects on dopamine neurotransmission.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Synthesis of this compound

This compound (1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol oxalate) and its analogs are synthesized according to previously published procedures. While the specific multi-step synthesis is proprietary, it generally involves the coupling of a bis(4-fluorophenyl)methylsulfinylethyl moiety with a piperazine-containing propanol side chain. The final product is often converted to a salt, such as an oxalate or fumarate, for improved stability and solubility.[3][11]

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from studies investigating the binding of this compound to the dopamine transporter.

Materials:

-

Tissue: Striatal tissue from male Sprague-Dawley rats or non-human primates.

-

Radioligand: [³H]WIN 35,428.

-

Non-specific binding control: 100 µM Cocaine HCl.

-

Buffer: Ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄).

-

Test compounds: this compound and other inhibitors at various concentrations.

Procedure:

-

Membrane Preparation: Homogenize dissected striatal tissue in 20 volumes of ice-cold sucrose phosphate buffer. Centrifuge the homogenate, resuspend the pellet in buffer, and repeat the centrifugation step. Resuspend the final pellet to a concentration of 10 mg/mL original wet weight.

-

Assay Setup: In assay tubes, combine 0.5 mL of sucrose phosphate buffer, 0.5 nM [³H]WIN 35,428, 1.0 mg of tissue, and varying concentrations of the test inhibitor.

-

Incubation: Initiate the reaction by adding the tissue and incubate the tubes on ice for 120 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines the measurement of extracellular dopamine in the nucleus accumbens of freely moving rats.

Materials:

-

Subjects: Male Wistar or Sprague-Dawley rats.

-

Microdialysis Probes: Concentric microdialysis probes with a semipermeable membrane.

-

Artificial Cerebrospinal Fluid (aCSF): Perfusion solution.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

Procedure:

-

Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least one week.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: Administer this compound or a control substance (e.g., saline, cocaine) systemically (e.g., intraperitoneally).

-

Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

-

Data Expression: Express dopamine concentrations as a percentage of the baseline levels.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is employed to measure rapid, sub-second changes in dopamine concentration in the brain.

Materials:

-

Subjects: Male Swiss-Webster mice or rats.

-

Electrodes: Carbon-fiber microelectrodes and a Ag/AgCl reference electrode.

-

Voltammetry System: A potentiostat and data acquisition software.

Procedure:

-

Electrode Implantation: Anesthetize the animal and stereotaxically implant a carbon-fiber microelectrode into the nucleus accumbens.

-

Waveform Application: Apply a triangular waveform potential (e.g., -0.4 V to +1.3 V and back) to the microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).

-

Dopamine Detection: The applied potential causes the oxidation and reduction of dopamine at the electrode surface, generating a current that is proportional to the dopamine concentration.

-

Stimulation: Electrically stimulate dopamine release using a bipolar stimulating electrode placed in a relevant brain region (e.g., the ventral tegmental area).

-

Data Analysis: Use background-subtracted cyclic voltammograms to identify and quantify dopamine.

Cocaine Self-Administration and Reinstatement Model

This behavioral paradigm assesses the reinforcing properties of drugs and the motivation to seek them.

Procedure:

-

Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the rats.

-

Self-Administration Training: Place rats in operant conditioning chambers equipped with two levers. Train them to press one "active" lever to receive an intravenous infusion of cocaine, paired with a cue (e.g., a light and a tone). Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily.

-

Extinction: After stable self-administration is established, replace the cocaine infusions with saline. Lever pressing will decrease as the rats learn that the response is no longer reinforced.

-

Reinstatement Test: Once lever pressing is extinguished, test for reinstatement of drug-seeking behavior by administering a priming injection of cocaine or presenting the drug-associated cues. An increase in pressing on the previously active lever indicates reinstatement.

-

This compound Testing: To test the effects of this compound, administer it prior to self-administration sessions or before a reinstatement test to assess its ability to reduce cocaine intake or drug-seeking behavior.

Conclusion and Future Directions

This compound represents a significant advancement in the development of pharmacotherapies for psychostimulant use disorder. Its atypical mechanism of action at the dopamine transporter offers a promising avenue for reducing drug craving and relapse without the abuse liability associated with traditional dopamine agonists. The data presented in this guide highlight its potential, but further research is warranted. Future studies should focus on a more detailed characterization of its off-target effects, long-term safety and efficacy in preclinical models, and ultimately, its translation to clinical populations. The experimental protocols provided herein offer a foundation for researchers to build upon in the continued investigation of this compound and other novel modafinil analogs.

References

- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]

- 4. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

JJC8-091: A Technical Whitepaper on its Effects on Dopamine Levels in the Nucleus Accumbens

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the pharmacological effects of JJC8-091, an atypical dopamine reuptake inhibitor, with a specific focus on its impact on dopamine dynamics within the nucleus accumbens.

Introduction

This compound is a novel analog of modafinil developed as a potential pharmacotherapy for psychostimulant use disorders[1][2]. As an atypical dopamine reuptake inhibitor (DRI), its mechanism of action and resulting neurochemical profile differ significantly from typical DRIs like cocaine[2][3]. This compound is characterized by a mild, slow-onset, and long-lasting increase in dopamine levels in the nucleus accumbens[1]. This profile is associated with a low potential for abuse, as it does not produce the rapid, pronounced dopamine spike linked to the reinforcing effects of addictive psychostimulants[1][2]. In preclinical studies, this compound has been shown to reduce cocaine and methamphetamine self-administration without being self-administered itself[1][2].

Molecular Mechanism of Action

This compound's primary mechanism is the inhibition of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron[1][3]. By blocking this transporter, this compound increases the extracellular concentration of dopamine.

2.1 Binding Affinities this compound exhibits a distinct binding profile. It has a high affinity for the DAT, though values can vary between studies and species[1][4]. Its affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT) is substantially lower, indicating its selectivity for the dopamine system[1]. The compound also interacts with other receptors, albeit with lower affinity than for the DAT[1].

Table 1: Binding Affinities (Kᵢ) of this compound at Monoamine Transporters and Other Receptors

| Target | Binding Affinity (Kᵢ, nM) | Reference |

| Dopamine Transporter (DAT) | 16.7 - 289 | [1] |

| Dopamine Transporter (DAT) - NHP Striatum | 2730 ± 1270 | [4][5] |

| Norepinephrine Transporter (NET) | 17,800 | [1] |

| Serotonin Transporter (SERT) | 1,770 | [1] |

| Sigma σ₁ Receptor | 454 - 1,010 | [1] |

| Dopamine D₂ Receptor | 298 | [1] |

| Dopamine D₃ Receptor | 480 | [1] |

| Dopamine D₄ Receptor | 3,820 | [1] |

Note: Kᵢ values represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower values indicate higher affinity.

2.2 Atypical DAT Inhibition: Conformational State Computational modeling and experimental data suggest that this compound's "atypical" profile stems from how it interacts with the DAT[2][6]. Unlike cocaine, which is believed to lock the DAT in an outward-facing conformation, this compound is predicted to stabilize a more occluded or inward-facing conformation of the transporter[2][6]. This distinct binding mode is thought to be sufficient to prevent cocaine from binding effectively while producing a more modulated, rather than an abrupt, increase in synaptic dopamine[2].

Figure 1. Proposed mechanism of this compound at the dopamine synapse.

Quantitative Effects on Nucleus Accumbens Dopamine

In vivo microdialysis studies in rodents have quantified the dose-dependent effects of this compound on extracellular dopamine levels in the nucleus accumbens shell (NAS), a critical brain region for reward and motivation.

3.1 Dose-Response and Time Course this compound administration leads to a dose-dependent increase in extracellular dopamine.[2]. The effect is characterized by a slower onset and a more prolonged duration compared to typical psychostimulants[2]. Higher doses of 32 and 56 mg/kg (i.p.) produced significant elevations in dopamine, with maximal increases reaching approximately 100% and 150% above baseline, respectively, about 30 minutes post-injection.[2]. Notably, these levels remained elevated by 60-70% three hours after administration, highlighting the long-lasting effect of the compound[2]. In contrast, the structurally similar but "cocaine-like" analog, JJC8-088, produces a much larger and more rapid increase in dopamine[2][3].

Table 2: Effect of this compound on Extracellular Dopamine in the Nucleus Accumbens Shell (Rat Model)

| Dose (mg/kg, i.p.) | Maximal Increase (% of Baseline) | Time to Max Effect (min) | Duration of Significant Effect | Reference |

| 10 | Not significant | - | - | [2] |

| 32 | ~100% | 30 | > 3 hours | [2] |

| 56 | ~150% | 30 | > 3 hours | [2] |

Table 3: Comparative Effects of DRIs on Nucleus Accumbens Dopamine

| Compound | Type | Maximal Dopamine Increase | Onset | Abuse Liability | Reference |

| This compound | Atypical | Moderate (~150% at 56 mg/kg) | Slow | Low | [2] |

| JJC8-088 | Typical | High (~400% at 32 mg/kg) | Rapid | High | [2][3] |

| Cocaine | Typical | High / Very High | Rapid | High | [2] |

Experimental Protocols

The following sections detail the standard methodologies used to obtain the quantitative data on this compound's effects on dopamine dynamics.

4.1 In Vivo Microdialysis This is the primary technique used to measure tonic (steady-state) extracellular neurotransmitter levels in freely moving animals.

-

Subjects: Male Sprague-Dawley rats or Swiss-Webster mice are typically used[2][3].

-

Surgery and Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens shell. After a recovery period (typically 5-7 days), a microdialysis probe is inserted through the guide cannula.

-

Microdialysis Procedure:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

-

The resulting fluid, the dialysate, is collected in timed fractions (e.g., every 10-20 minutes).

-

After a stabilization period to establish a baseline, the animal is administered this compound (typically via intraperitoneal injection, i.p.), and sample collection continues for several hours.

-

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Results are typically expressed as a percentage change from the pre-drug baseline levels[2].

Figure 2. Standard experimental workflow for in vivo microdialysis.

4.2 Fast-Scan Cyclic Voltammetry (FSCV) FSCV is used to measure rapid, transient (phasic) changes in dopamine concentration on a sub-second timescale.

-

Subjects & Surgery: Similar to microdialysis, animals (often mice) are implanted with a carbon-fiber microelectrode in the nucleus accumbens[3]. A stimulating electrode is often placed in the ventral tegmental area (VTA) to evoke dopamine release.

-

Procedure: A triangular waveform is applied to the carbon-fiber electrode, which rapidly oxidizes and then reduces dopamine at the electrode surface. This generates a current that is directly proportional to the dopamine concentration.

-

Data Interpretation: While microdialysis measures tonic levels, FSCV reveals how a drug like this compound affects the clearance rate of dopamine following release. Studies show that this compound significantly reduces the rate of dopamine clearance, confirming its action as a DAT inhibitor[3].

Conclusion and Therapeutic Implications

This compound robustly demonstrates the profile of an atypical dopamine reuptake inhibitor. Its key characteristics include:

-

Selective DAT Inhibition: It has a high affinity for DAT with much lower affinity for NET and SERT[1].

-

Modulated Dopamine Increase: It produces a mild to moderate, slow-onset, and long-lasting elevation of dopamine in the nucleus accumbens, avoiding the sharp, reinforcing spikes associated with addictive stimulants[1][2].

-

Atypical Binding Mechanism: It is proposed to stabilize an occluded/inward-facing conformation of the DAT, which differs from the mechanism of cocaine and may underlie its unique neurochemical and behavioral profile[2][6].

This pharmacological profile makes this compound a compelling candidate for the treatment of psychostimulant use disorder. By normalizing dopamine tone without producing significant reinforcing effects, it has the potential to reduce craving and block the effects of abused drugs, representing a promising avenue for medication development[1][2][3].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unraveling the Sigma-1 Receptor Activity of JJC8-091: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JJC8-091, a novel analog of modafinil, has emerged as a promising candidate for the treatment of psychostimulant use disorder. Its primary mechanism of action is characterized as atypical dopamine reuptake inhibition. While its effects on the dopamine transporter (DAT) are well-documented, there is a growing interest in its potential off-target activities, particularly at the sigma-1 receptor (σ1R). The sigma-1 receptor, a unique intracellular chaperone protein, is known to modulate various neurotransmitter systems, including the dopaminergic system, and represents a potential target for therapeutic intervention in addiction. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the sigma-1 receptor, including available binding data for structurally related compounds, detailed experimental protocols for characterization, and potential signaling pathways.

Quantitative Pharmacological Data

While direct quantitative data on the binding affinity and functional activity of this compound at the sigma-1 receptor is not yet available in the published literature, data for the closely related modafinil analog, JJC8-016, indicates that this class of compounds does interact with the sigma-1 receptor.[1] The pharmacological profile of this compound at the dopamine transporter is well-characterized and is presented here for comparative purposes.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds at Various Receptors/Transporters

| Compound | Target | Species | Tissue | Radioligand | Ki (nM) | Reference |

| This compound | DAT | Non-human Primate | Striatum | [³H]WIN 35,428 | 2730 ± 1270 | [2] |

| This compound | DAT | Rat | Striatum | [³H]WIN 35,428 | 289 ± 43 | [2] |

| JJC8-016 | DAT | - | - | - | 116 | [1] |

| JJC8-016 | SERT | - | - | - | 360 | [1] |

| JJC8-016 | Sigma-1 Receptor | - | - | - | Binds, Ki not reported | [1] |

DAT: Dopamine Transporter; SERT: Serotonin Transporter

Experimental Protocols

To determine the sigma-1 receptor activity of this compound, standard pharmacological assays would be employed. The following are detailed methodologies for key experiments.

Sigma-1 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor through competition with a known radiolabeled ligand.

Objective: To quantify the affinity of this compound for the sigma-1 receptor.

Materials:

-

Test compound: this compound

-

Radioligand: --INVALID-LINK---pentazocine (a commonly used sigma-1 receptor agonist radioligand)[3]

-

Membrane preparation: Guinea pig brain cortex or cells expressing recombinant sigma-1 receptors[4]

-

Assay buffer: Tris-HCl buffer

-

Non-specific binding control: Haloperidol (a high-affinity sigma-1 receptor ligand)[5]

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound or control compounds.

-

For determining non-specific binding, a high concentration of haloperidol is added to a set of wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a set duration to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Sigma-1 Receptor Functional Assay

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at the sigma-1 receptor. One established in vivo assay involves measuring the modulation of agonist-induced behaviors.

Objective: To characterize the functional activity of this compound at the sigma-1 receptor.

Model: Male Wistar rats.

Materials:

-

Test compound: this compound

-

Sigma-1 receptor agonist: 1,3-di(2-tolyl)guanidine (DTG)[6]

-

Vehicle solution

-

Intracerebral microinjection apparatus

Procedure:

-

Anesthetize rats and surgically implant a guide cannula targeting the red nucleus. Allow for a recovery period.

-

On the day of the experiment, habituate the animals to the testing environment.

-

Administer this compound or vehicle systemically (e.g., intraperitoneally) at various doses.

-

After a predetermined pretreatment time, microinject a specific dose of the sigma-1 receptor agonist DTG directly into the red nucleus.

-

Observe and score the animals for dystonic reactions (e.g., torticollis) for a defined period.

-

An agonistic effect of this compound would be indicated by the induction of dystonia on its own.

-

An antagonistic effect would be demonstrated by a dose-dependent reduction in the DTG-induced dystonia.

-

Data are analyzed using appropriate statistical methods to determine the nature and potency of this compound's functional activity.

Potential Signaling Pathways and Mechanisms of Action

The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon activation by agonists, it can translocate and interact with a variety of client proteins, including ion channels and G-protein coupled receptors, to modulate their function.[7][8] Given the known interplay between sigma-1 receptors and the dopamine system, this compound's activity at the sigma-1 receptor could influence dopaminergic signaling through several mechanisms.

An agonistic action at the sigma-1 receptor could potentially potentiate the effects of this compound at the dopamine transporter. Conversely, an antagonistic effect might attenuate some of the downstream consequences of DAT inhibition.

Conclusion

While the primary pharmacological activity of this compound is as an atypical dopamine reuptake inhibitor, its structural similarity to other modafinil analogs with known sigma-1 receptor affinity suggests that this is an important area for further investigation. The experimental protocols outlined in this guide provide a clear path for elucidating the binding affinity and functional activity of this compound at the sigma-1 receptor. A comprehensive understanding of its full pharmacological profile, including its activity at the sigma-1 receptor, is critical for the continued development of this compound as a potential therapeutic for psychostimulant use disorder. Future research in this area will be invaluable for optimizing its clinical application and understanding its complete mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Role for Sigma Receptors in Stimulant Self Administration and Addiction [mdpi.com]

JJC8-091: A Promising Atypical Dopamine Transporter Inhibitor for Psychostimulant Use Disorder

An In-Depth Technical Review of Preclinical Findings

JJC8-091, a novel analog of modafinil, has emerged as a significant lead compound in the development of pharmacotherapies for psychostimulant use disorder (PSUD).[1] This technical guide synthesizes the current preclinical data on this compound, focusing on its unique mechanism of action, pharmacokinetics, and its effects in animal models of addiction. The information presented is intended for researchers, scientists, and drug development professionals actively working to address the challenges of PSUD.

Core Pharmacological Profile

This compound is distinguished as an atypical dopamine reuptake inhibitor (DRI).[1] Unlike traditional DRIs, such as cocaine, which lock the dopamine transporter (DAT) in an outward-facing conformation, this compound promotes a more occluded or inward-facing conformation of DAT.[2][3] This distinct binding mode is hypothesized to underlie its therapeutic potential, as it effectively blocks the binding of psychostimulants like cocaine without producing cocaine-like reinforcing effects.[2]

Binding Affinities

This compound exhibits a high affinity for the dopamine transporter (DAT) with considerable selectivity over other monoamine transporters.[1] Its binding profile at various receptors and transporters is summarized in the table below.

| Target | Species | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | Human | 2.5 | [4] |

| Dopamine Transporter (DAT) | Non-human Primate (striatum) | 2730 ± 1270 | [5][6] |

| Dopamine Transporter (DAT) | Rat | 16.7 | [1] |

| Norepinephrine Transporter (NET) | Rat | 17,800 | [1] |

| Serotonin Transporter (SERT) | Rat | 1,770 | [1] |

| Dopamine D2 Receptor | - | 298 | [1] |

| Dopamine D3 Receptor | - | 480 | [1] |

| Dopamine D4 Receptor | - | 3,820 | [1] |

| Sigma σ1 Receptor | - | 454–1,010 | [1] |

Table 1: Binding Affinities of this compound at Monoamine Transporters and Receptors.

Pharmacokinetics

Pharmacokinetic studies in rhesus monkeys have demonstrated that this compound possesses a favorable profile for behavioral assessments.

| Species | Dose (i.v.) | Half-life (t1/2) | Reference |

| Rhesus Monkey | 1.9 mg/kg | 3.5 hours | [5][6] |

Table 2: Pharmacokinetic Parameters of this compound.

Mechanism of Action: An Atypical Interaction with DAT

The therapeutic potential of this compound is intrinsically linked to its atypical interaction with the dopamine transporter. Computational models and experimental data suggest that while typical DRIs like cocaine bind to an outward-facing conformation of DAT, this compound favors a more occluded state.[2] This unique binding mode is thought to be responsible for its distinct behavioral profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JJC8-091 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of JJC8-091 in rodent models, focusing on its evaluation as a potential therapeutic for psychostimulant use disorder. Detailed protocols for key behavioral and neurochemical assays are provided, along with summarized quantitative data and diagrams of the proposed mechanism of action and experimental workflows.

Introduction

This compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1] It is under investigation as a lead compound for the treatment of psychostimulant use disorder.[1] Unlike typical DRIs such as cocaine, this compound exhibits a unique pharmacological profile. It binds to the dopamine transporter (DAT) in a manner that steers it toward a more occluded conformation, which is thought to prevent cocaine from binding and exerting its reinforcing effects.[2] In rodent models, this compound has been shown to reduce cocaine and methamphetamine self-administration and block cocaine-induced reinstatement of drug-seeking behaviors without demonstrating a cocaine-like abuse potential itself.[1][2]

Mechanism of Action: Dopamine Transporter (DAT) Interaction

This compound's therapeutic potential stems from its distinct interaction with the dopamine transporter (DAT). Computational models and experimental data suggest that while cocaine and cocaine-like compounds (e.g., JJC8-088) bind to the outward-facing conformation of DAT, this compound favors and stabilizes a more occluded or inward-facing conformation.[2][3] This proposed mechanism is believed to be sufficient to prevent cocaine from binding to DAT and initiating its reinforcing effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models.

Table 1: In Vivo Neurochemical Effects in Rodents

| Parameter | Species | Compound | Dose (mg/kg, i.p.) | Effect | Reference |

|---|---|---|---|---|---|

| Extracellular Dopamine (DA) in Nucleus Accumbens Shell (NAS) | Rat | This compound | 10, 30 | Modest, long-lasting increase | [2] |

| Extracellular Dopamine (DA) in Nucleus Accumbens Shell (NAS) | Mouse | This compound | 10, 32, 56 | Less efficacious stimulation of NAS DA levels compared to JJC8-088 | [4] |

| Dopamine (DA) Clearance in NAS | Mouse | This compound | 5-56 | Significant reduction in DA clearance rate | [4] |

| Peak Dopamine (DAMax) via FSCV in NAS | Mouse | this compound | 5-56 | No significant increase |[4] |

Table 2: Behavioral Effects in Rodent Models of Substance Use Disorder

| Behavioral Assay | Species | Treatment | Dose (mg/kg) | Outcome | Reference |

|---|---|---|---|---|---|

| Cocaine Self-Administration | Rat | This compound Pretreatment (i.p.) | 10, 30, 56 | Failed to significantly alter cocaine self-administration | [2] |

| Methamphetamine Self-Administration | Rat | This compound Pretreatment | Not Specified | Significantly and dose-dependently reduced methamphetamine infusions | [4] |

| Self-Administration of Test Compound | Rat | This compound (i.v.) | Not Specified | Not self-administered by naive rats or rats with a history of cocaine self-administration | [2] |

| Cocaine-Induced Reinstatement | Rat | This compound Pretreatment (i.p.) | 10, 30 | Significantly attenuated cocaine-triggered reinstatement of drug-seeking | [2] |

| Optical Intracranial Self-Stimulation (oICSS) in VTA | Mouse | this compound | Not Specified | Shifted the stimulation-response curve downward, attenuating DA-mediated reward |[2] |

Experimental Protocols

The following are detailed methodologies for key experiments performed with this compound in rodent models.

Intravenous Self-Administration and Reinstatement Model in Rats

This protocol is designed to assess the reinforcing effects of a compound and its potential to treat relapse to drug-seeking behavior.

Workflow Diagram:

Protocol Details:

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

-

Surgery:

-

Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Implant a chronic indwelling catheter into the right jugular vein. The catheter tubing is passed subcutaneously to exit at the mid-scapular region.

-

Allow a recovery period of at least one week post-surgery. During this time, flush catheters daily with heparinized saline to maintain patency.

-

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for intravenous infusions.

-

Self-Administration Training:

-

Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed-Ratio 2 (FR2) schedule of reinforcement. This means two presses on the active lever result in one infusion of cocaine.

-

Each infusion is paired with a discrete light-plus-tone cue.

-

Sessions are typically 2 hours per day.

-

Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

Extinction Phase:

-

Once stable responding is established, cocaine is replaced with saline.

-

Extinction sessions continue daily until responding on the active lever decreases to a predetermined criterion (e.g., fewer than 20 responses per session for three consecutive days).

-

-

Reinstatement Testing:

-

On the test day, rats are pretreated with this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30 minutes before the session.[2]

-

Following pretreatment, rats receive a priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before being placed in the operant chamber.[2]

-

The number of presses on the active and inactive levers is recorded for the session duration (e.g., 2 hours). Reinstatement is defined as a significant increase in active lever pressing compared to the final day of extinction.

-

In Vivo Microdialysis in Rats

This protocol measures extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.

Protocol Details:

-

Animals: Adult male rats.

-

Surgery:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the nucleus accumbens shell (NAS).

-

Allow at least one week for recovery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the NAS.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period (e.g., 2-3 hours) for baseline dopamine levels to stabilize.

-

Collect baseline dialysate samples (e.g., every 10-20 minutes).

-

Administer this compound (i.p.) at the desired doses.

-

Continue collecting dialysate samples for several hours post-injection.

-

-

Analysis:

-

Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Results are typically expressed as a percentage change from the average baseline concentration.

-

Optical Intracranial Self-Stimulation (oICSS) in Mice

This protocol assesses the effect of a compound on the rewarding properties of direct dopamine neuron activation.

Protocol Details:

-

Animals: DAT-cre mice are used to allow for specific expression of light-sensitive channels in dopamine neurons.

-

Surgery and Viral Injection:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Inject a Cre-dependent adeno-associated virus (AAV) encoding Channelrhodopsin-2 (ChR2) fused to a fluorescent protein (e.g., eYFP) into the ventral tegmental area (VTA).

-

Implant an optic fiber cannula directly above the VTA injection site.

-

Allow several weeks for viral expression and recovery.

-

-

Behavioral Procedure:

-

Mice are placed in an operant chamber where one lever is designated as active.

-

Pressing the active lever delivers a brief train of blue light stimulation to the VTA dopamine neurons via the optic fiber.

-

Mice learn to press the lever to receive this stimulation.

-

During testing, the frequency of light stimulation is typically varied in a descending order within a session (e.g., 10 minutes at each frequency).

-

-

Drug Testing:

-

Once stable oICSS is established, mice are administered this compound or vehicle before the test session.

-

The effect of the drug is measured by a shift in the stimulation-response curve. A downward shift, as seen with this compound, indicates an attenuation of the rewarding effect of dopamine neuron stimulation.[2]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: JJC8-091 for Cocaine Self-Administration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-091 is a novel modafinil analog that has shown promise as a potential pharmacotherapeutic for cocaine use disorder.[1][2] Unlike typical dopamine transporter (DAT) inhibitors, which often have abuse potential themselves, this compound exhibits an "atypical" profile.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical cocaine self-administration studies, based on published research.

Mechanism of Action

This compound functions as an atypical dopamine transporter (DAT) inhibitor.[2][3] In contrast to cocaine and other "typical" DAT inhibitors that bind to the outward-facing conformation of DAT, computational models predict that this compound favors a more occluded conformation of the transporter.[2] This distinct binding mode is thought to be sufficient to prevent cocaine from binding to the DAT and eliciting its reinforcing effects, without producing cocaine-like behavioral effects itself.[2] Electrophysiological studies have confirmed that this compound is more effective than typical DAT inhibitors at inhibiting the cocaine-mediated enhancement of dopamine neurotransmission.[2] This unique mechanism suggests a lower abuse liability and a potential therapeutic window for treating cocaine addiction.[1][2]

References

- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dissolution of JJC8-091

For Researchers, Scientists, and Drug Development Professionals

Introduction

JJC8-091 is an atypical dopamine reuptake inhibitor (DRI) investigated for its therapeutic potential in treating psychostimulant use disorders.[1] Unlike typical DRIs, this compound induces a modest, slow-onset, and long-lasting increase in dopamine levels in the nucleus accumbens.[1] This unique pharmacological profile suggests a lower potential for abuse compared to cocaine and other stimulants.[1][2] Preclinical studies in animal models have demonstrated its efficacy in reducing cocaine and methamphetamine self-administration and preventing relapse-like behaviors.[1][3][4] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments.

Physicochemical Properties and Solubility

This compound is a modafinil-derived compound with a molecular weight of 422.53 g/mol .[1] While specific, publicly available solubility data in various solvents is limited, its structural analogs and information from commercial suppliers suggest that it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and can be formulated for in vivo use with common co-solvents and vehicles.

Data Presentation

In Vivo Administration of this compound in Rodent Models

| Parameter | Details | Reference |

| Species | Rats | [3] |

| Doses | 10, 30 mg/kg | [3] |

| Route of Administration | Intraperitoneal (i.p.) | [3] |

| Vehicle | Not explicitly stated, referred to as "vehicle control" | [3] |

| Reported Effects | Dose-dependently inhibited cocaine-induced reinstatement of drug-seeking behavior. | [3] |

In Vivo Administration of this compound in Non-Human Primate Models

| Parameter | Details | Reference |

| Species | Rhesus Monkeys | [5][6] |

| Doses | 3.6–17.0 mg/kg (acute); 1.9 mg/kg (pharmacokinetics) | [5] |

| Route of Administration | Intravenous (i.v.) | [5] |

| Vehicle | Not explicitly stated | [5] |

| Pharmacokinetic Profile | Half-life of 3.5 hours at 1.9 mg/kg, i.v. | [5][6] |

Experimental Protocols

Recommended Protocol for Dissolving this compound for Intraperitoneal (i.p.) Injection in Rodents

This protocol is based on common formulation strategies for poorly water-soluble compounds intended for in vivo use and formulations used for structurally related compounds like JJC8-088.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Prepare the Vehicle Solution:

-

In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle formulation is:

-

5-10% DMSO

-

30-40% PEG300

-

5% Tween 80

-

45-60% Sterile Saline or ddH₂O

-

-

For example, to prepare 1 mL of a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline vehicle:

-

Add 100 µL of DMSO.

-

Add 400 µL of PEG300 and vortex to mix.

-

Add 50 µL of Tween 80 and vortex thoroughly.

-

Add 450 µL of sterile saline and vortex until a clear, homogeneous solution is formed.

-

-

-

Dissolve this compound:

-

Weigh the required amount of this compound powder based on the desired final concentration and injection volume. For a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, you would need a 10 mg/mL solution.

-

Add the this compound powder to a sterile tube.

-

Add the DMSO component of the vehicle first and vortex until the powder is fully dissolved. This creates a stock solution.

-

Sequentially add the PEG300, Tween 80, and finally the saline, vortexing thoroughly between each addition to maintain a clear solution.

-

-

Final Preparation and Administration:

-

Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming (to 37°C) and sonication may aid in dissolution.

-

The final formulation should be prepared fresh on the day of the experiment.

-

Administer the solution via intraperitoneal injection at the calculated dose and volume for the animal's body weight.

-

Note: It is crucial to first test the solubility of this compound in a small amount of the chosen vehicle to ensure a stable and clear solution can be achieved at the desired concentration. The percentages of co-solvents may need to be optimized. Always administer a vehicle-only control to a separate group of animals to account for any effects of the solvent mixture.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound acts as an atypical inhibitor of the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can then stimulate postsynaptic dopamine receptors (e.g., D1 and D2 receptors). Unlike typical DAT inhibitors, this compound is thought to stabilize the transporter in a more occluded or inward-facing conformation, resulting in a slower onset and longer duration of action.[3][7]

Caption: Mechanism of action of this compound at the dopaminergic synapse.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound, from preparation to data analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Elucidating Dopamine Transporter Conformational Dynamics with JJC8-091

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, and its dysfunction is implicated in numerous neuropsychiatric disorders. Understanding the conformational changes of DAT upon ligand binding is paramount for the development of novel therapeutics. JJC8-091, a modafinil analog, has emerged as a valuable tool for studying these dynamics. Unlike typical dopamine reuptake inhibitors (DRIs) that stabilize an outward-facing conformation of DAT, this compound is an "atypical" DRI that preferentially induces a more occluded or inward-facing conformation.[1][2][3] This unique mechanism of action is associated with a reduced psychostimulant profile, making this compound a promising candidate for the treatment of psychostimulant use disorders.[2][4][5]

These application notes provide a comprehensive overview of the use of this compound as a molecular probe to investigate DAT conformational changes. Detailed protocols for key experiments are provided to facilitate the study of its unique pharmacological profile.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and related compounds for the dopamine transporter (DAT), as well as other monoamine transporters and receptors. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Binding Affinity (Ki, nM) | Species | Reference |

| This compound | DAT | 16.7 - 289 | Human/Rodent | [4][5] |

| NET | 17,800 | Human | [5] | |

| SERT | 1,770 | Human | [5] | |

| σ1 Receptor | 454 - 1,010 | Not Specified | [5] | |

| D2 Receptor | 298 | Not Specified | [5] | |

| D3 Receptor | 480 | Not Specified | [5] | |

| D4 Receptor | 3,820 | Not Specified | [5] | |

| JJC8-088 | DAT | 14.4 ± 9 | Rhesus Monkey | [6][7] |

| Modafinil | DAT | 2,600 - 8,160 | Not Specified | [5] |

| Cocaine | DAT | Varies | Not Specified |

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound on DAT Conformation

Caption: Proposed mechanism of this compound action on DAT conformational states.

Experimental Workflow for Studying DAT Conformation

Caption: Workflow for investigating this compound's effect on DAT conformation.

Experimental Protocols

Radioligand Binding Assay for DAT Affinity